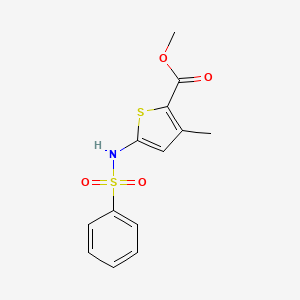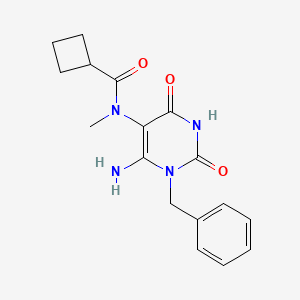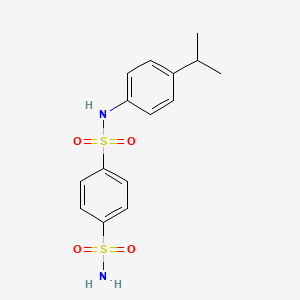
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate, also known as Methyl MTSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been shown to have low toxicity in normal cells, making it a potential candidate for cancer and inflammation treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. It has also been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study its effects on specific pathways and proteins.
Direcciones Futuras
There are several future directions for research on Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to understand its mechanism of action and to optimize its effectiveness as a therapeutic agent. Additionally, Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB could be used as a research tool to study the role of histone deacetylases and NF-κB in cancer and inflammation. Finally, the synthesis of Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB could be further optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion:
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate is a chemical compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to produce high yields and purity, and it has been studied for its potential as a treatment for cancer and inflammatory diseases. Although its mechanism of action is not fully understood, Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been found to have low toxicity in normal cells and to inhibit the growth and migration of cancer cells. Further research is needed to optimize its effectiveness as a therapeutic agent and to understand its mechanism of action.
Métodos De Síntesis
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. Another method involves the reaction of 3-methylthiophene-2-carboxylic acid with benzenesulfonamide in the presence of a coupling agent, followed by esterification with methanol. The synthesis of Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has shown promising results in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate MTSB has been investigated for its potential as an antibacterial agent.
Propiedades
IUPAC Name |
methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-9-8-11(19-12(9)13(15)18-2)14-20(16,17)10-6-4-3-5-7-10/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHWMINWHGQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzenesulfonamido)-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)

